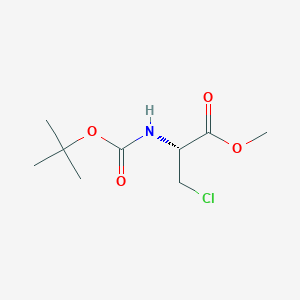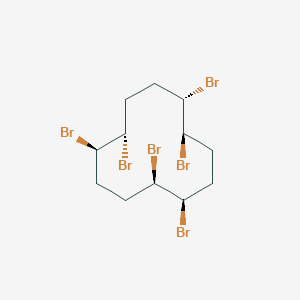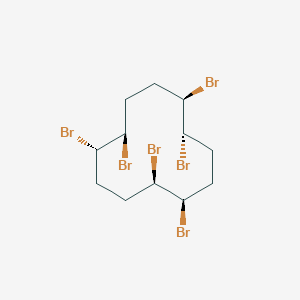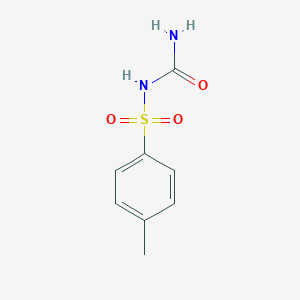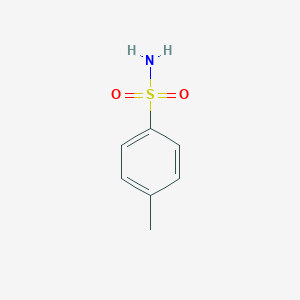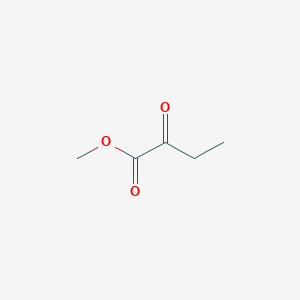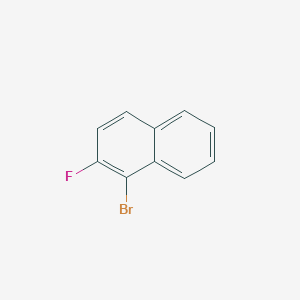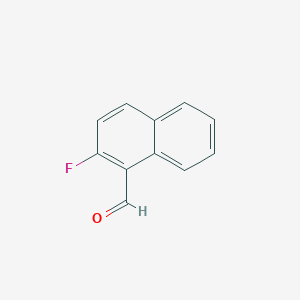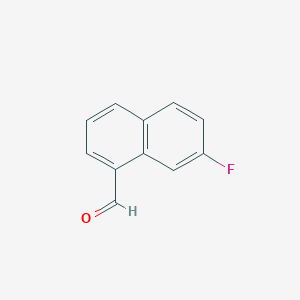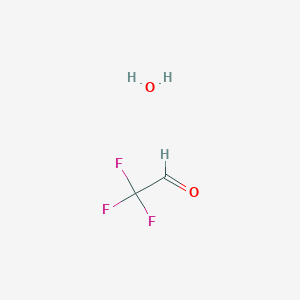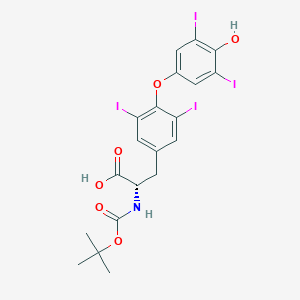
N-(tert-Butyloxy)carbonyl-L-thyroxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-Butyloxy)carbonyl-L-thyroxine is a compound of interest in various fields of chemistry and biochemistry. It is part of a class of compounds that have relevance in peptide studies and the synthesis of amino acid derivatives.
Synthesis Analysis
The synthesis of related compounds often involves specific reactions and protective derivatization. For instance, Szymańska et al. (2003) describe the synthesis of a fluorescent amino acid derivative, N-[(tert-butoxy)carbonyl]-3-(9,10-dihydro-9-oxoacridin-2-yl)-L-alanine, which indicates similar methodologies might be applied in synthesizing N-(tert-Butyloxy)carbonyl-L-thyroxine (Szymańska, Wegner, & Łankiewicz, 2003).
Molecular Structure Analysis
The structural analysis of similar compounds reveals specific conformations and interactions. Kozioł et al. (2001) explored the molecular and crystal structure of a tert-butoxycarbonyl L-cysteine derivative, providing insights into the conformations and intermolecular interactions that might be relevant for N-(tert-Butyloxy)carbonyl-L-thyroxine (Kozioł, Szady, Masiukiewicz, Rzeszotarska, & Broda, 2001).
Chemical Reactions and Properties
N-(tert-Butyloxy)carbonyl-L-thyroxine may undergo various chemical reactions, particularly involving its protective groups. For instance, the tert-butyl group can play a role in protecting carboxyl groups during synthesis, as indicated by Pawełczak et al. (1989) in their work on quinazoline antifolates (Pawełczak et al., 1989).
Physical Properties Analysis
The physical properties of N-(tert-Butyloxy)carbonyl-L-thyroxine, such as solubility, melting point, and optical properties, would be akin to those of similar tert-butoxycarbonyl amino acid derivatives. Studies like that of Staszak and Doecke (1994), which explore the use of N,O-bis(tert-butoxycarbonyl)-hydroxylamine in synthesis, can offer insights into these properties (Staszak & Doecke, 1994).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are crucial for understanding how N-(tert-Butyloxy)carbonyl-L-thyroxine behaves under different conditions. Papers like that of Gontcharov, Liu, and Sharpless (1999), who studied tert-butylsulfonamide as a nitrogen source for catalytic reactions, can provide analogous information relevant to N-(tert-Butyloxy)carbonyl-L-thyroxine's chemical behavior (Gontcharov, Liu, & Sharpless, 1999).
科学的研究の応用
Synthesis of Thyroid Hormones
The chemical synthesis of thyroid hormones, like thyroxine (T4) and triiodothyronine (T3), has been an area of significant research interest. Methods based on hypothetical models of their biosynthesis in organisms have been explored, employing highly active derivatives of phenols or quinones as arylating agents. These methods facilitate the production of thyroid hormones or their analogs through condensation reactions with derivatives of tyrosine, resulting in high yields suitable for use as parent drug substances (Martinovich & Sviridov, 2006).
Impact on Integrin αvβ3 and Cancer Survival
Research has highlighted the role of thyroid hormones and their receptors on integrin αvβ3, with implications for cancer survival. The distinction between the actions of pro-oncogenic L-thyroxine (T4) and pro-metabolic triiodo-L-thyronine (T3) has facilitated clinical strategies that employ exogenous T3 to replace T4. This approach aims to maintain clinical euthyroid hypothyroxinemia, leading to better survival outcomes in advanced cancer patients without the morbidity associated with clinical hypothyroidism (Hercbergs, 2019).
Thyroid Hormone Metabolism and Sulfation
Sulfation of the phenolic hydroxyl group of thyroid hormones plays a critical role in their metabolism, blocking outer ring deiodination (ORD) of T4 while stimulating inner ring deiodination (IRD) of both T4 and T3. This process indicates that sulfation is a significant step in the inactivation of thyroid hormones, underlining the complexity of their metabolic pathways (Visser, 1994).
Mitochondrial Bioenergetics and Lipid Handling
The metabolic actions of thyroid hormones and their metabolites or derivatives on mitochondria and lipid metabolism have been extensively studied. Recent findings suggest that thyroid hormones and their derivatives, such as 3,5-diiodothyronine (T2), possess significant potential in addressing metabolic-related abnormalities, including obesity and cardiovascular diseases. These studies indicate the crucial role of thyroid hormones in modulating mitochondrial functions and lipid metabolism (Cioffi, Lanni, & Goglia, 2010).
Thyroxine-Induced Myocardial Hypertrophy
The mechanism by which thyroxine induces myocardial hypertrophy and the potential intervention of Chinese herbs have been subjects of research. This involves the direct impact of the hormone on the heart, Ca2+ transportation, and the stimulation of the renin-angiotensin system, highlighting the complex interaction between thyroid hormones and cardiovascular health (Chang-xun, 2007).
特性
IUPAC Name |
(2S)-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19I4NO6/c1-20(2,3)31-19(29)25-15(18(27)28)6-9-4-13(23)17(14(24)5-9)30-10-7-11(21)16(26)12(22)8-10/h4-5,7-8,15,26H,6H2,1-3H3,(H,25,29)(H,27,28)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXHMKCFGLKNNF-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19I4NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
877.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyloxy)carbonyl-L-thyroxine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(6-chloropyridin-3-yl)methyl]-N-methylamine](/img/structure/B41054.png)
